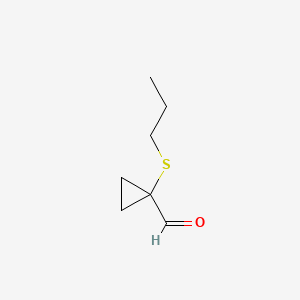
1-Propylsulfanylcyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylsulfanylcyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a propylsulfanyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a suitable alkene with a sulfur-containing reagent to form the propylsulfanyl group, followed by cyclopropanation using a carbene precursor . The aldehyde group can be introduced via oxidation of a corresponding alcohol or through formylation reactions .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. This could include continuous flow processes for the cyclopropanation and subsequent functional group modifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propylsulfanylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products:
Oxidation: 1-Propylsulfanylcyclopropane-1-carboxylic acid.
Reduction: 1-Propylsulfanylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Propylsulfanylcyclopropane-1-carbaldehyde in biological systems would involve its interaction with molecular targets such as enzymes or receptors. The propylsulfanyl group could participate in thiol-disulfide exchange reactions, while the aldehyde group could form Schiff bases with amino groups in proteins . These interactions could modulate the activity of enzymes or signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclopropane-1-carbaldehyde: Lacks the propylsulfanyl group, making it less versatile in sulfur-related chemistry.
1-Propylcyclopropane-1-carbaldehyde: Lacks the sulfur atom, which reduces its reactivity in thiol-related reactions.
1-Propylsulfanylcyclopropane: Lacks the aldehyde group, limiting its use in reactions involving carbonyl chemistry.
Uniqueness: 1-Propylsulfanylcyclopropane-1-carbaldehyde is unique due to the presence of both the propylsulfanyl and aldehyde groups on a cyclopropane ring. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C7H12OS |
|---|---|
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
1-propylsulfanylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H12OS/c1-2-5-9-7(6-8)3-4-7/h6H,2-5H2,1H3 |
Clé InChI |
MWJIPDKJZRTFAC-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1(CC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















